molecular formula C9H7ClN2O3 B2529834 8-Oxo-7H-2,7-naphthyridine-4-carboxylic acid;hydrochloride CAS No. 2260937-14-0

8-Oxo-7H-2,7-naphthyridine-4-carboxylic acid;hydrochloride

Cat. No.: B2529834
CAS No.: 2260937-14-0
M. Wt: 226.62
InChI Key: PJUROBHYNJTNGL-UHFFFAOYSA-N
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Description

8-Oxo-7H-2,7-naphthyridine-4-carboxylic acid;hydrochloride is a heterocyclic compound with significant importance in various scientific fields. This compound is known for its diverse biological activities and photochemical properties. It is often used in medicinal chemistry and materials science due to its unique structure and reactivity .

Chemical Reactions Analysis

Types of Reactions

8-Oxo-7H-2,7-naphthyridine-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the naphthyridine ring .

Mechanism of Action

The mechanism of action of 8-Oxo-7H-2,7-naphthyridine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit bacterial enzymes, leading to antibacterial effects. In cancer cells, it may interfere with DNA replication and repair mechanisms, inducing cell death . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives such as gemifloxacin and other quinolone antibiotics . These compounds share structural similarities but may differ in their specific functional groups and biological activities.

Uniqueness

8-Oxo-7H-2,7-naphthyridine-4-carboxylic acid;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Its diverse applications in various fields also highlight its versatility compared to other similar compounds .

Properties

IUPAC Name

8-oxo-7H-2,7-naphthyridine-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3.ClH/c12-8-6-3-10-4-7(9(13)14)5(6)1-2-11-8;/h1-4H,(H,11,12)(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUROBHYNJTNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=CN=CC(=C21)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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